molecular formula C6H9N5O2 B590559 2,4a,5,6,7,8-Hexahydro-2-imino-4a-hydroxypteridine-4(3H)-one CAS No. 137524-89-1

2,4a,5,6,7,8-Hexahydro-2-imino-4a-hydroxypteridine-4(3H)-one

Cat. No.: B590559
CAS No.: 137524-89-1
M. Wt: 183.171
InChI Key: LUGYMNYIZKAZAP-UHFFFAOYSA-N
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Description

2,4a,5,6,7,8-Hexahydro-2-imino-4a-hydroxypteridine-4(3H)-one is a heterocyclic compound that belongs to the pteridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4a,5,6,7,8-Hexahydro-2-imino-4a-hydroxypteridine-4(3H)-one typically involves multi-step organic reactions. Common starting materials might include pteridine derivatives, which undergo various chemical transformations such as cyclization, reduction, and functional group modifications under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes for large-scale production. This includes the use of catalysts, high-yield reactions, and efficient purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2,4a,5,6,7,8-Hexahydro-2-imino-4a-hydroxypteridine-4(3H)-one can undergo several types of chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Conversion to more reduced forms.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized pteridine derivative, while reduction could produce a more reduced form of the compound.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Utilized in the production of specialized materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2,4a,5,6,7,8-Hexahydro-2-imino-4a-hydroxypteridine-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pteridine derivatives, such as:

    Pterin: A basic structure in the pteridine family.

    Biopterin: A naturally occurring pteridine derivative with biological significance.

    Folic Acid: A well-known vitamin that is a pteridine derivative.

Uniqueness

2,4a,5,6,7,8-Hexahydro-2-imino-4a-hydroxypteridine-4(3H)-one is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its unique features might include specific binding affinities, reactivity, and biological activity compared to other pteridine derivatives.

Properties

IUPAC Name

2-amino-4a-hydroxy-3,5,6,7-tetrahydropteridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N5O2/c7-5-10-3-6(13,4(12)11-5)9-2-1-8-3/h9,13H,1-2H2,(H3,7,8,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUGYMNYIZKAZAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C2C(N1)(C(=O)NC(=N2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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